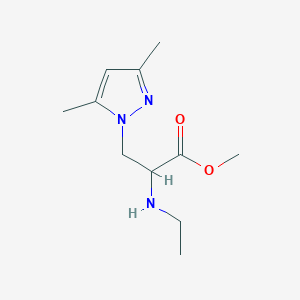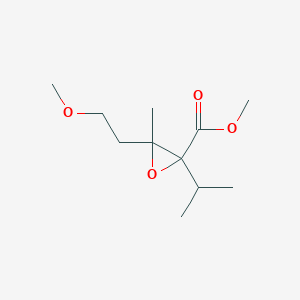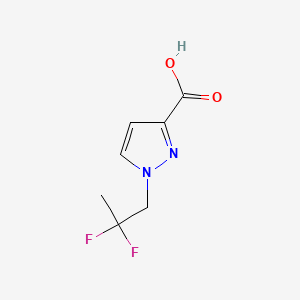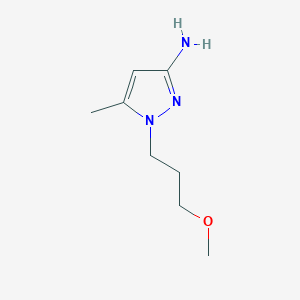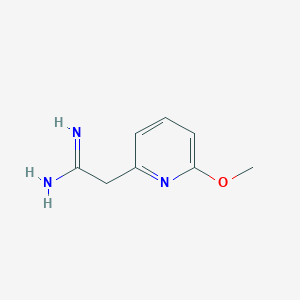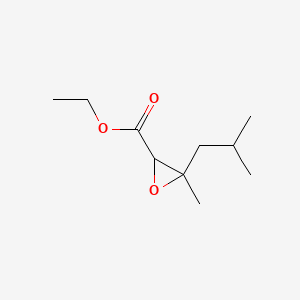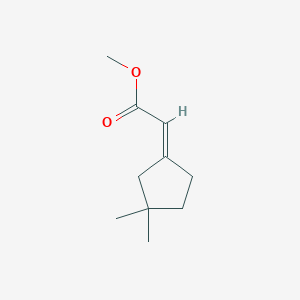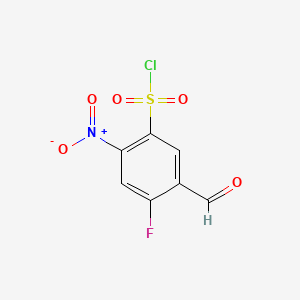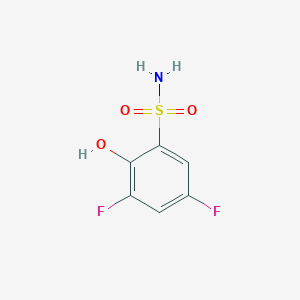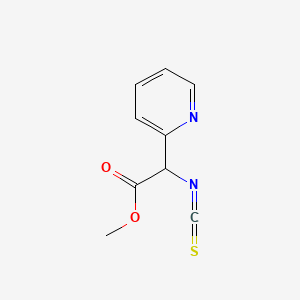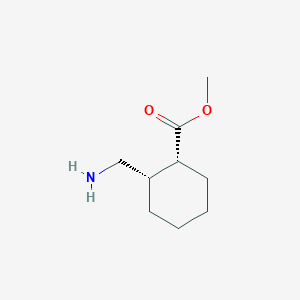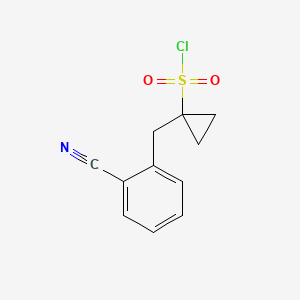
1-(2-Cyanobenzyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a sulfonyl chloride group, and a cyanophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of cyclopropane-1-sulfonyl chloride with 2-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine under specific conditions.
Oxidation Reactions: Oxidation of the cyanophenyl moiety can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl hydrides, sulfonyl amines, and oxidized derivatives of the cyanophenyl moiety .
Aplicaciones Científicas De Investigación
1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in biochemical studies to investigate molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Cyclopropane-1-sulfonyl chloride: Lacks the cyanophenyl moiety but shares the cyclopropane and sulfonyl chloride groups.
2-Cyanobenzyl chloride: Contains the cyanophenyl moiety but lacks the cyclopropane and sulfonyl chloride groups.
Cyclopropane-1-sulfonyl fluoride: Similar to cyclopropane-1-sulfonyl chloride but with a fluoride instead of a chloride.
Uniqueness: 1-[(2-Cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, sulfonyl chloride group, and cyanophenyl moiety. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H10ClNO2S |
|---|---|
Peso molecular |
255.72 g/mol |
Nombre IUPAC |
1-[(2-cyanophenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO2S/c12-16(14,15)11(5-6-11)7-9-3-1-2-4-10(9)8-13/h1-4H,5-7H2 |
Clave InChI |
JXOKPCIZILCTCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=CC=C2C#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


